1-Tetradecene

Description

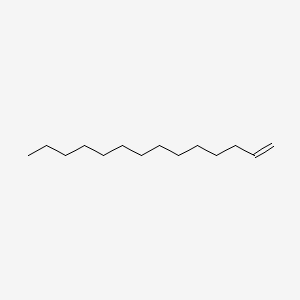

1-tetradecene is an unbranched fourteen-carbon alkene with one double bond between C-1 and C-2.

tetradecene is a natural product found in Pseudoceratina purpurea, Scolochloa festucacea, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

tetradec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3H,1,4-14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDVRLIODXPAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28, Array | |

| Record name | 1-TETRADECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25608-58-6 | |

| Record name | 1-Tetradecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25608-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4027367 | |

| Record name | 1-Tetradecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Watery liquid; colorless; mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID. | |

| Record name | 1-TETRADECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

484 °F at 760 mmHg (USCG, 1999), 232-234 °C @ 760 MM HG, 252 °C | |

| Record name | 1-TETRADECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

230 °F (USCG, 1999), 110 °C, 230 °F (110 °C) (CLOSED CUP), 107 °C c.c. | |

| Record name | 1-TETRADECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ETHANOL, ETHER, BENZENE, Solubility in water: none | |

| Record name | 1-TETRADECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.771 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7745 @ 20 °C/4 °C, Relative density (water = 1): 0.8 | |

| Record name | 1-TETRADECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.78 (Air=1), Relative vapor density (air = 1): 6.78 | |

| Record name | 1-TETRADECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.55 mmHg at 220 °F (USCG, 1999), 0.01 [mmHg], 1.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |

| Record name | 1-TETRADECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

1120-36-1, 68855-59-4, 68855-60-7 | |

| Record name | 1-TETRADECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetradecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C14-18 alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C14-20 alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TETRADECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TETRADECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW23481S7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-TETRADECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Tetradecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

8.8 °F (USCG, 1999), -12 °C | |

| Record name | 1-TETRADECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1-Tetradecene chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Tetradecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tetradecene, a long-chain alpha-olefin, is a versatile building block in organic synthesis and a key intermediate in the production of various specialty chemicals. Its unique combination of a terminal double bond and a long aliphatic chain imparts specific physical and chemical properties that are of significant interest to researchers and professionals in drug development and materials science. This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-tetradecene, offering insights into its reactivity, solubility, and handling considerations. The information presented herein is intended to empower scientists to leverage the full potential of this compound in their research and development endeavors.

Introduction to 1-Tetradecene

1-Tetradecene, with the chemical formula C14H28, is a linear alpha-olefin characterized by a fourteen-carbon chain with a terminal double bond between the first and second carbon atoms[1][2][3]. This structural feature is the primary determinant of its chemical reactivity, making it a valuable precursor for a wide range of chemical transformations.

Molecular Structure:

Caption: Key reaction pathways of 1-Tetradecene.

Stability and Incompatibility

1-Tetradecene is generally stable under normal conditions. [1][4]However, it is incompatible with strong oxidizing agents, with which it can react vigorously. [1][5][6][7][4]It may also attack rubber, paints, and lining materials. [6][7]

Applications in Research and Drug Development

The unique properties of 1-tetradecene make it a valuable tool in various scientific disciplines:

-

Drug Delivery: Its long aliphatic chain can be incorporated into lipid nanoparticles and other drug delivery systems to enhance drug encapsulation and modulate release profiles. The terminal double bond provides a handle for further functionalization, allowing for the attachment of targeting ligands or other moieties.

-

Synthesis of Active Pharmaceutical Ingredients (APIs): As a versatile building block, 1-tetradecene can be used in the multi-step synthesis of complex APIs. Its long chain can be a key structural component of the final molecule or can be used to modify the pharmacokinetic properties of a drug.

-

Biomaterials: The polymerization of 1-tetradecene or its copolymerization with other monomers can lead to the formation of biocompatible and biodegradable polymers for applications in tissue engineering and medical devices.

-

Surfactant Production: 1-Tetradecene is a precursor in the manufacturing of alpha-olefin sulfonates (AOS), which are biodegradable anionic surfactants used in various personal care and cleaning products. [8]

Experimental Protocols: Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of a 1-tetradecene sample.

Principle: Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The area of the peak corresponding to 1-tetradecene is proportional to its concentration.

Methodology:

-

Instrument and Column:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-1, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Sample Preparation:

-

Dilute the 1-tetradecene sample in a suitable solvent (e.g., hexane or pentane) to a concentration of approximately 1 mg/mL.

-

-

Analysis:

-

Inject the prepared sample into the GC.

-

Record the chromatogram.

-

-

Data Interpretation:

-

Identify the peak corresponding to 1-tetradecene based on its retention time (determined by running a standard if necessary).

-

Calculate the purity by dividing the peak area of 1-tetradecene by the total area of all peaks in the chromatogram and multiplying by 100.

-

Self-Validation:

-

Run a blank (solvent only) to ensure no interfering peaks are present.

-

Inject a known standard of 1-tetradecene to confirm the retention time and detector response.

-

Perform replicate injections to ensure the reproducibility of the results.

Safety and Handling

1-Tetradecene is a combustible liquid and should be handled with appropriate safety precautions. [5][6]

-

Hazards: May be fatal if swallowed and enters airways (aspiration hazard). [9][10][4]It can also cause skin dryness or cracking upon repeated exposure. [6][9]* Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. [6][11]* Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not breathe vapors. [12][10][11]Keep away from open flames and strong oxidizing agents. [6]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [1][6][12][10][11]* First Aid:

Conclusion

1-Tetradecene is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its long aliphatic chain and terminal double bond provide a unique combination of hydrophobicity and reactivity that can be exploited in a wide range of applications, from the synthesis of complex molecules to the development of advanced materials and drug delivery systems. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in a research and development setting.

References

- ICSC 1566 - 1-TETRADECENE. (n.d.).

- 1-Tetradecene ≥97.0% (GC). (n.d.).

- 1-Tetradecene. (n.d.).

- 1-TETRADECENE | 1120-36-1. (n.d.).

- 1-Tetradecene (C14H28). (2023, October 23).

- 1-Tetradecene (Cas 1120-36-1). (n.d.).

- 1120-36-1(1-TETRADECENE) Product Description. (n.d.).

- ICSC 1566 - 1-TETRADECENE. (n.d.).

- 1-Tetradecene | C14H28 | CID 14260. (n.d.).

- Chemical Properties of 1-Tetradecene (CAS 1120-36-1). (n.d.).

- 1-Tetradecene (C14H28). (2023, January 25).

- AlphaPlus® 1-Tetradecene. (2023, October 23).

- 1-TETRADECENE - Safety Data Sheet. (2025, February 1).

- 1-TETRADECENE. (n.d.).

- 1-Tetradecene 1120-36-1. (n.d.). Retrieved from Tokyo Chemical Industry Co., Ltd. (APAC).

- SAFETY DATA SHEET. (2025, November 6).

- SAFETY DATA SHEET. (n.d.).

- 1-Tetradecene technical grade, 92%. (n.d.).

- tetradecene, 1120-36-1. (n.d.).

- 1-TETRADECENE. (n.d.).

- 1-Tetradecene. (n.d.). Retrieved from the NIST WebBook - National Institute of Standards and Technology.

- 1120-36-1 | CAS DataBase. (n.d.).

- AlphaPlus® 1-Tetradecene. (2021, June 2).

- 1-Tetradecene CAS:1120-36-1 EC:214-306-9. (n.d.).

- Tetradec-1-ene - Registration Dossier. (n.d.).

- 1-Tetradecene. (n.d.).

- 1-Tetradecene, 1-Hexadecene, and 1-Octadecene. (n.d.).

- 1-Tetradecene. (n.d.).

Sources

- 1. 1-TETRADECENE | 1120-36-1 [chemicalbook.com]

- 2. 1-Tetradecene | C14H28 | CID 14260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Tetradecene [webbook.nist.gov]

- 4. fishersci.com [fishersci.com]

- 5. 1-TETRADECENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. ICSC 1566 - 1-TETRADECENE [chemicalsafety.ilo.org]

- 7. ICSC 1566 - 1-TETRADECENE [inchem.org]

- 8. cpchem.com [cpchem.com]

- 9. qchem.com.qa [qchem.com.qa]

- 10. cpchem.com [cpchem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. qchem.com.qa [qchem.com.qa]

Topic: 1-Tetradecene Synthesis Routes from Alcohols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tetradecene, a linear alpha-olefin (LAO), is a critical chemical intermediate in the synthesis of polymers, plasticizers, surfactants, and synthetic lubricants. While the industrial production of LAOs is dominated by the oligomerization of ethylene, the catalytic dehydration of long-chain fatty alcohols, such as 1-tetradecanol, presents a strategically important alternative.[1][2][3] This route offers potential advantages in terms of feedstock flexibility, including the utilization of bio-derived alcohols, aligning with the growing demand for sustainable chemical processes.[4] This guide provides a comprehensive technical overview of the primary synthesis routes for 1-tetradecene from alcohols, with a focus on the underlying catalytic mechanisms, a comparative analysis of different catalyst systems, and detailed experimental protocols. We will explore both established solid-acid catalyzed pathways and emerging base-catalyzed methodologies, providing the causal insights behind experimental choices to empower researchers in the rational design of efficient and selective synthesis processes.

Introduction: The Strategic Importance of Alcohol-to-Olefin Routes

Linear alpha-olefins are characterized by a terminal double bond, which imparts high reactivity for various downstream chemical modifications. 1-Tetradecene (C₁₄H₂₈) is particularly valued in the production of C₁₄-based surfactants, as a comonomer in polyethylene to control polymer density and flexibility, and as a precursor to polyalphaolefin (PAO) synthetic lubricants.[5][6]

The conventional synthesis of LAOs via ethylene oligomerization is a highly optimized, large-scale petrochemical process.[2][6] However, the dehydration of fatty alcohols has been periodically employed commercially when market dynamics make fatty alcohols more cost-effective than the corresponding olefins.[1][2] The increasing availability of fatty alcohols from biological sources, produced via fermentation of sugars or hydrolysis of triglycerides, further enhances the appeal of this route for producing renewable or "green" LAOs.[4][7][8]

The core transformation is the elimination of a water molecule from 1-tetradecanol to form 1-tetradecene. The primary challenge lies in achieving high selectivity for the terminal olefin (α-olefin) while minimizing the formation of thermodynamically more stable internal olefins and other byproducts such as ethers.[9] Catalyst design and process parameter optimization are paramount to controlling this selectivity.

Mechanistic Foundations of Alcohol Dehydration

The dehydration of an alcohol to an alkene is an elimination reaction. For a primary alcohol like 1-tetradecanol (CH₃(CH₂)₁₂CH₂OH), the reaction mechanism is highly dependent on the catalyst and conditions.

Acid-Catalyzed Mechanisms

In the presence of an acid catalyst, the reaction is initiated by the protonation of the alcohol's hydroxyl group, converting it into a much better leaving group (H₂O).[10][11] From this alkyloxonium ion intermediate, the pathway can diverge.

-

E2 (Bimolecular Elimination): This mechanism is a single, concerted step where a base removes a proton from the β-carbon (C2) at the same time the C-O bond breaks and the water molecule departs.[11][12] This pathway is generally favored for primary alcohols as it avoids the formation of a highly unstable primary carbocation.[13][14]

-

E1 (Unimolecular Elimination): This two-step mechanism involves the departure of the water molecule to form a carbocation intermediate, which is then deprotonated by a base to form the double bond.[12][13] While energetically unfavorable for primary alcohols in solution, E1-like pathways with carbocation character can occur on the surface of solid acid catalysts.[9][15]

A competing reaction, particularly at lower temperatures, is bimolecular dehydration, where two alcohol molecules react to form a dialkyl ether (e.g., di(tetradecyl) ether) and water.[14][16][17]

Figure 1: General mechanisms for acid-catalyzed conversion of primary alcohols.

Catalyst Systems for 1-Tetradecanol Dehydration

The choice of catalyst is the most critical factor influencing the yield and selectivity of 1-tetradecene.

Heterogeneous Solid-Acid Catalysts

Solid-acid catalysts are preferred for industrial applications due to their ease of separation from the product stream, potential for regeneration, and suitability for continuous-flow processes.

-

Gamma-Alumina (γ-Al₂O₃): This is the most common and commercially practiced catalyst for the vapor-phase dehydration of alcohols to olefins.[1][2] γ-Al₂O₃ possesses a high surface area and a combination of Lewis and Brønsted acid sites, as well as basic sites.[16][18] The dehydration reaction over alumina is understood to be a synergistic process involving these acid-base pairs.[19][9][20] Lewis acid sites (coordinatively unsaturated Al³⁺) coordinate with the alcohol's hydroxyl group, facilitating C-O bond cleavage, while adjacent basic sites (surface O²⁻) abstract a β-proton.[9][21]

-

Causality: The preparation method of γ-Al₂O₃, particularly the calcination temperature, significantly impacts its crystalline structure, surface area, and acid-base properties. For instance, amorphous alumina synthesized at 325 °C has shown high surface area and excellent performance for dehydrating 1-octadecanol, achieving 93% conversion with 89% LAO purity.[19][20]

-

Challenge: A key challenge with alumina is minimizing the isomerization of the initially formed 1-tetradecene to more stable internal tetradecenes (e.g., 2-tetradecene, 3-tetradecene) on the acid sites.

-

-

Modified Alumina and Mixed Oxides: To improve selectivity towards the α-olefin, alumina can be modified. A physical mixture of nano-sized alumina and thoria (ThO₂) has demonstrated exceptional performance for stearic alcohol dehydration, achieving a 92% yield of α-olefin.[9]

-

Mechanism of Selectivity: It is proposed that the thoria component strongly adsorbs the produced α-olefin at high temperatures, preventing it from re-adsorbing onto the Lewis acid sites of the alumina where isomerization would occur.[9] This effectively protects the desired product.

-

-

Zeolites: These crystalline aluminosilicates offer well-defined pore structures and strong Brønsted acidity.[15][22] Their shape-selectivity can potentially favor the formation of linear products. However, their strong acidity can also promote cracking and oligomerization, especially at higher temperatures.

Homogeneous Acid Catalysts

Liquid mineral acids can also catalyze alcohol dehydration.

-

Sulfuric Acid (H₂SO₄) and Phosphoric Acid (H₃PO₄): These strong acids are effective dehydrating agents.[10][11][23] The reaction is typically performed in the liquid phase at elevated temperatures.

-

Trustworthiness Issues: Homogeneous catalysis is generally not favored for large-scale LAO production due to significant drawbacks. Concentrated sulfuric acid is a strong oxidizing agent and can cause charring and the formation of CO₂ and SO₂ byproducts.[23][24] Both acids are corrosive and require neutralization and complex separation procedures, leading to waste generation.

-

Base-Catalyzed Dehydration

A more recent and promising approach involves the use of solid base catalysts.

-

Cesium on Silica (Cs/SiO₂): Base catalysts have been studied for the gas-phase dehydration of fatty alcohols (C₈-C₁₄) to LAOs. A 15% Cs/SiO₂ catalyst has shown high selectivity (78-100%) for the corresponding α-olefins.[4][7]

-

Expertise & Causality: Unlike acid catalysis, which proceeds via carbocationic intermediates prone to rearrangement, base-catalyzed dehydration is thought to proceed through a different mechanism that inherently favors the formation of the terminal (less substituted) olefin, following Hofmann elimination rules rather than Zaitsev's rule. This provides a powerful alternative for maximizing α-olefin yield.

-

Data Summary: Catalyst Performance Comparison

The following table summarizes representative data for the dehydration of long-chain alcohols using various catalytic systems.

| Catalyst System | Starting Alcohol | Temperature (°C) | Conversion (%) | α-Olefin Selectivity (%) | α-Olefin Yield (%) | Reference |

| Amorphous Al₂O₃ | 1-Octadecanol | 325 | 93 | ~67 (calculated) | ~62 | [19][20] |

| Al₂O₃ⁿ / ThO₂ | 1-Octadecanol | 300 | 100 | 92 | 92 | [9] |

| 15% Cs/SiO₂ | Mixed C₈-C₁₄ Alcohols | 360 | 51-91 (initial) | 78-100 | 40-91 (initial) | [4] |

| Trifluoromethanesulfonic acid | 1-Tetradecanol | 240 | >80 (olefin yield) | 84.3 (in product mix) | >80 (total olefins) | [25] |

Experimental Protocols

The following protocols are designed to be self-validating, incorporating analytical steps to confirm outcomes.

Protocol 1: Continuous Gas-Phase Dehydration of 1-Tetradecanol using γ-Al₂O₃

This protocol describes a standard lab-scale setup for heterogeneous catalytic reactions.

Figure 2: Workflow for a continuous gas-phase alcohol dehydration experiment.

Methodology:

-

Catalyst Preparation: Commercially available γ-Al₂O₃ pellets are crushed and sieved to a particle size of 250-425 μm. The catalyst (approx. 1.0 g) is loaded into a quartz tube reactor and calcined in-situ under a flow of dry air at 500 °C for 4 hours to remove moisture and adsorbed species. Subsequently, the system is purged with inert gas (N₂ or Ar).

-

System Setup: A continuous-flow, fixed-bed reactor system is assembled as shown in Figure 2. The reactor is placed inside a programmable tube furnace.

-

Reaction Execution:

-

The reactor temperature is set to the desired value (e.g., 325 °C).

-

A flow of nitrogen carrier gas (e.g., 30 mL/min) is established using a mass flow controller.

-

Liquid 1-tetradecanol is fed into a heated vaporization zone using a syringe pump at a controlled rate (e.g., Weight Hourly Space Velocity (WHSV) of 2 h⁻¹). The alcohol vapor is entrained in the N₂ stream and passed through the catalyst bed.

-

-

Product Collection: The reactor outlet is connected to a cold trap (condenser) maintained at ~5 °C to liquefy the products (1-tetradecene, unreacted 1-tetradecanol, and water). Liquid samples are collected periodically.

-

Analysis (Self-Validation):

-

The collected organic phase is separated from the aqueous phase and analyzed by Gas Chromatography (GC) using a non-polar column (e.g., DB-5) and a Flame Ionization Detector (FID).

-

An internal standard (e.g., n-dodecane) is used for accurate quantification.

-

Conversion of 1-tetradecanol and selectivity to 1-tetradecene and other products (internal olefins, ether) are calculated from the GC peak areas.

-

GC-Mass Spectrometry (GC-MS) is used to confirm the identity of all product peaks.

-

Protocol 2: Batch Liquid-Phase Dehydration using a Homogeneous Catalyst

This protocol describes a simpler batch process suitable for screening or smaller-scale synthesis.

Methodology:

-

Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a distillation head connected to a condenser and a receiving flask. A water separator (Dean-Stark trap) can be placed between the flask and the condenser to continuously remove the water byproduct and drive the equilibrium.

-

Reagent Charging:

-

The reaction flask is charged with 1-tetradecanol (e.g., 100 g, 0.466 mol).

-

The acid catalyst, such as trifluoromethanesulfonic acid (e.g., 2.0 g), is carefully added while stirring.[25]

-

-

Reaction Execution:

-

The mixture is heated with vigorous stirring to a temperature where distillation begins (e.g., up to 240 °C).[25]

-

The reaction is monitored by observing the collection of water in the separator and/or by taking aliquots for GC analysis. The reaction is continued for several hours until conversion is maximized (e.g., 5 hours).[25]

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature.

-

The organic phase of the distillate is collected. If the product remains in the reaction flask, it is isolated by distillation, potentially under reduced pressure.

-

The collected organic phase is washed with a dilute sodium bicarbonate solution to neutralize the acid, followed by a water wash.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Analysis (Self-Validation):

-

The final product is analyzed by GC and GC-MS to determine the purity and the distribution of olefin isomers.

-

The yield of 1-tetradecene is calculated based on the starting amount of 1-tetradecanol.

-

Conclusion

The synthesis of 1-tetradecene from 1-tetradecanol is a robust and versatile process, with catalyst selection being the determinative factor for success. While homogeneous acid catalysts are effective, their industrial application is hampered by operational challenges. The vapor-phase dehydration over solid-acid catalysts, particularly γ-alumina and its modified variants, represents the most mature and scalable technology. These systems offer high conversion but require careful optimization to maximize selectivity towards the desired α-olefin and prevent isomerization. Excitingly, emerging research into solid-base catalysts like Cs/SiO₂ opens a new frontier, potentially offering a more direct and selective route to linear alpha-olefins from alcohols. For researchers and drug development professionals who may use 1-tetradecene as a synthetic building block, understanding these synthesis routes provides crucial insight into the impurity profiles and economic drivers of this key starting material.

References

-

Mechanism for the Dehydration of Alcohol into Alkene. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Linear alpha olefin - chemeurope.com. (n.d.). Retrieved from [Link]

-

Alkenes by Dehydration of Alcohols. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Alkenes from Dehydration of Alcohols. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Acid-Catalyzed Dehydration of Alcohols to Alkenes. (2025). JoVE. Retrieved from [Link]

-

Selective Production of Bio-Based Linear Alpha-Olefin from Wasted Fatty Alcohol on Al₂O₃ for Bio-Based Chemicals. (2021). MDPI. Retrieved from [Link]

-

Dehydration of Alcohols | Synthesis of Alkenes. (2023). YouTube. Retrieved from [Link]

-

Ethanol Dehydration and Dehydrogenation on γ-Al₂O₃: Mechanism of Acetaldehyde Formation. (2014). ACS Publications. Retrieved from [Link]

-

Straight-chain terminal alkene. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and Characterization of Cr-Co/γ-Alumina Catalyst for Ethanol Dehydration. (2020). AIP Publishing. Retrieved from [Link]

-

Renewable linear alpha-olefins by base-catalyzed dehydration of biologically-derived fatty alcohols. (2021). Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Kinetics and Mechanism of Alcohol Dehydration on γ-Al₂O₃: Effects of Carbon Chain Length and Substitution. (2013). ACS Publications. Retrieved from [Link]

-

Kinetics and Mechanism of Ethanol Dehydration on γ-Al₂O₃: The Critical Role of Dimer Inhibition. (2013). ACS Publications. Retrieved from [Link]

-

Mechanistic Study of Alcohol Dehydration on γ-Al₂O₃. (2013). ACS Catalysis. Retrieved from [Link]

-

A REVIEW PAPER ON PRODUCTION OF LINEAR ALPHA-OLEFINS BY UNDERGOING OLIGOMERIZATION OF ETHYLEN. (2017). IJEAST. Retrieved from [Link]

-

Olefins from Alcohols. (1939). Journal of the American Chemical Society. Retrieved from [Link]

-

Low‐Pressure Synthesis of Alcohols by the Formal Addition of Methanol to Olefins. (2024). Angewandte Chemie. Retrieved from [Link]

-

Synthesis of Alcohols. (2011). ResearchGate. Retrieved from [Link]

-

Linear α-olefin production with Na-promoted Fe–Zn catalysts via Fischer–Tropsch synthesis. (2019). RSC Publications. Retrieved from [Link]

-

Dehydrating Alcohols to Make Alkenes. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Utilizing Alcohol for Alkane Biosynthesis by Introducing a Fatty Alcohol Dehydrogenase. (2017). Applied and Environmental Microbiology. Retrieved from [Link]

- Production of linear alpha olefins. (2022). Google Patents.

-

dehydration of alcohols. (n.d.). Chemguide. Retrieved from [Link]

-

Selective synthesis of α-olefins by dehydration of fatty alcohols over alumina–thoria mixed catalysts. (2018). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

-

Alcohols to alkenes: a mechanistic perspective. (2023). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

-

The catalytic dehydration of alcohols. (1975). University of Bath's research portal. Retrieved from [Link]

- Catalytic process for dehydration of alcohols. (1980). Google Patents.

-

One-pot syntheses of alcohols from olefins through Co/Ru tandem catalysis. (2000). ResearchGate. Retrieved from [Link]

-

Renewable Linear Alpha-Olefins by Base-Catalyzed Dehydration of Biologically-Derived Fatty Alcohols. (2021). ChemRxiv. Retrieved from [Link]

-

Understanding the Chemical Synthesis Applications of 1-Tetradecene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Production of medium chain length fatty alcohols from glucose in Escherichia coli. (2013). NIH. Retrieved from [Link]

-

Kinetic and Theoretical Insights into the Mechanism of Alkanol Dehydration on Solid Brønsted Acid Catalysts. (2020). ResearchGate. Retrieved from [Link]

-

1-tetradecene. (2025). ChemSynthesis. Retrieved from [Link]

- Method for dehydrating fatty alcohols. (2013). Google Patents.

-

1-Tetradecanol. (n.d.). PubChem. Retrieved from [Link]

-

Selective Production of Bio-Based Linear Alpha-Olefin from Wasted Fatty Alcohol on Al₂O₃ for Bio-Based Chemicals. (2021). NIH. Retrieved from [Link]

-

Production of 1 tetradecene at 100 tons per year. (2016). Slideshare. Retrieved from [Link]

- Dehydration of alcohols on acidic catalysts. (2015). Google Patents.

-

Energy‐Saving Dehydration of Primary Alcohol Under the Formation of Alkenes via a Bifunctional Clay Catalyst. (2022). ResearchGate. Retrieved from [Link]

Sources

- 1. Linear_alpha_olefin [chemeurope.com]

- 2. Straight-chain terminal alkene - Wikipedia [en.wikipedia.org]

- 3. Linear α-olefin production with Na-promoted Fe–Zn catalysts via Fischer–Tropsch synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02471A [pubs.rsc.org]

- 4. Renewable linear alpha-olefins by base-catalyzed dehydration of biologically-derived fatty alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. ijeast.com [ijeast.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Production of medium chain length fatty alcohols from glucose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective synthesis of α-olefins by dehydration of fatty alcohols over alumina–thoria mixed catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mechanism for the Dehydration of Alcohol into Alkene [ns1.almerja.com]

- 13. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 16. pubs.aip.org [pubs.aip.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Selective Production of Bio-Based Linear Alpha-Olefin from Wasted Fatty Alcohol on Al2O3 for Bio-Based Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selective Production of Bio-Based Linear Alpha-Olefin from Wasted Fatty Alcohol on Al2O3 for Bio-Based Chemicals [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. US9249066B2 - Dehydration of alcohols on acidic catalysts - Google Patents [patents.google.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. US8461407B2 - Method for dehydrating fatty alcohols - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Tetradecene

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Long-Chain Alkenes

In the realms of materials science, specialty chemicals, and drug development, the purity and structural integrity of raw materials are paramount. 1-Tetradecene (C₁₄H₂₈), a linear alpha-olefin, serves as a critical building block in the synthesis of polymers, surfactants, and other complex organic molecules. Its simple structure belies the need for rigorous analytical confirmation; the position of the double bond and the absence of isomeric impurities are crucial for predictable reaction kinetics and final product performance.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to unequivocally identify and characterize 1-tetradecene. We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. From the perspective of a seasoned application scientist, we will explore not just the "what" but the "why" of the experimental choices and data interpretation, providing a robust framework for researchers and quality control professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For 1-tetradecene, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming the terminal position of the alkene and the linear nature of the alkyl chain.

Proton (¹H) NMR Spectroscopy of 1-Tetradecene

Expertise & Experience: The Rationale Behind ¹H NMR Analysis

¹H NMR allows us to "see" the different types of protons in the molecule. The terminal alkene protons are the most diagnostic, appearing in a unique region of the spectrum with characteristic splitting patterns (multiplicity) due to their coupling with each other and with the adjacent allylic protons. The long alkyl chain will largely resolve into a few overlapping signals, but their integration relative to the alkene protons is a key validator of the structure.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A robust and reproducible NMR spectrum begins with meticulous sample preparation.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the 1-tetradecene sample into a clean, dry vial.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is excellent for dissolving nonpolar compounds and has a minimal residual proton signal at ~7.26 ppm. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition.

-

Homogenization: Gently vortex or swirl the vial to ensure the sample is fully dissolved.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette plugged with a small amount of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Allow the sample to thermally equilibrate and for the field to be locked and shimmed. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.

-

Acquire the spectrum using standard parameters for ¹H NMR. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Workflow for ¹H NMR Analysis

Caption: Workflow for obtaining and processing a ¹H NMR spectrum.

Data Interpretation and Assignment

The ¹H NMR spectrum of 1-tetradecene is characterized by distinct signals corresponding to the vinylic, allylic, and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | H-2 (-CH=) |

| ~4.95 | m | 2H | H-1 (=CH₂) |

| ~2.0 | q | 2H | H-3 (Allylic -CH₂-) |

| ~1.2-1.4 | m (broad) | 20H | H-4 to H-13 (-(CH₂)₁₀-) |

| ~0.88 | t | 3H | H-14 (-CH₃) |

Table 1: ¹H NMR Peak Assignments for 1-Tetradecene.

The key diagnostic signals are those of the alkene protons. The internal vinylic proton (H-2) at ~5.8 ppm is split by the two terminal vinylic protons (H-1) and the two allylic protons (H-3), resulting in a complex multiplet (ddt: doublet of doublets of triplets). The two terminal protons (H-1) at ~4.95 ppm are chemically distinct and appear as a multiplet. The allylic protons (H-3) are shifted downfield relative to the other methylene groups due to the proximity of the double bond and appear around ~2.0 ppm. The large, broad multiplet between 1.2 and 1.4 ppm represents the bulk of the methylene groups in the long alkyl chain, and the terminal methyl group (H-14) appears as a characteristic triplet around 0.88 ppm.

Carbon-13 (¹³C) NMR Spectroscopy of 1-Tetradecene

Expertise & Experience: The Rationale Behind ¹³C NMR Analysis

While ¹H NMR maps the protons, ¹³C NMR provides a direct look at the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. This technique is definitive for confirming the number of different carbon environments and for identifying the sp²-hybridized carbons of the double bond, which resonate in a characteristic downfield region.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The procedure is nearly identical to that for ¹H NMR, with the primary difference being the need for a more concentrated sample or a longer acquisition time due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: Use a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of CDCl₃, to maximize signal.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This collapses the C-H splitting, resulting in a spectrum where each unique carbon appears as a single sharp line, simplifying interpretation. A longer acquisition time (more scans) is typically required.

Data Interpretation and Assignment

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~139.2 | C-2 (-CH=) |

| ~114.1 | C-1 (=CH₂) |

| ~33.9 | C-3 |

| ~31.9 | C-12 |

| ~29.7 | C-5 to C-11 (multiple overlapping peaks) |

| ~29.4 | C-4 |

| ~22.7 | C-13 |

| ~14.1 | C-14 (-CH₃) |

Table 2: ¹³C NMR Peak Assignments for 1-Tetradecene.

The two sp² carbons are clearly identified downfield at ~139.2 ppm and ~114.1 ppm, confirming the presence of the alkene. The remaining sp³ carbons of the long alkyl chain appear in the upfield region, with subtle differences in their chemical environments allowing for their individual assignment, though some overlap is common.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: The Rationale Behind IR Analysis

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. For 1-tetradecene, IR spectroscopy is used to confirm the presence of the C=C double bond and the associated vinylic C-H bonds, distinguishing it from its saturated alkane counterpart, tetradecane.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Modern FTIR spectrometers often utilize an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling for liquids.

-

Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is collected. This spectrum of the ambient environment (air, CO₂, water vapor) is automatically subtracted from the sample spectrum to provide a clean result.

-

Sample Application: Place a single drop of neat (undiluted) 1-tetradecene directly onto the ATR crystal surface (often diamond or zinc selenide).

-

Data Acquisition: Initiate the scan. An IR beam passes through the crystal and reflects off the internal surface that is in contact with the sample. An evanescent wave penetrates a small distance into the sample, where absorption occurs. The attenuated beam is then directed to the detector.

-

Cleaning: After the measurement, the crystal is simply wiped clean with a soft tissue soaked in a suitable solvent like isopropanol or acetone.

Workflow for ATR-FTIR Analysis

Caption: Workflow for obtaining an ATR-FTIR spectrum.

Data Interpretation and Assignment

The IR spectrum of 1-tetradecene shows several characteristic absorption bands that confirm its identity as a terminal alkene.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3079 | C-H Stretch | =C-H (vinylic) |

| ~2925, ~2855 | C-H Stretch | -C-H (aliphatic) |

| ~1642 | C=C Stretch | Alkene |

| ~1465 | C-H Bend | -CH₂- (scissoring) |

| ~991, ~910 | C-H Bend | =C-H (out-of-plane bend) |

Table 3: Key IR Absorption Bands for 1-Tetradecene.

The most crucial peaks for identification are those unique to the alkene functional group. The absorption band just above 3000 cm⁻¹ (~3079 cm⁻¹) is a definitive indicator of C-H bonds on sp²-hybridized carbons. The peak at ~1642 cm⁻¹ corresponds to the C=C double bond stretching vibration. Finally, the strong absorptions at ~991 and ~910 cm⁻¹ are characteristic out-of-plane bending vibrations (wags) for the =CH₂ and -CH=CH₂ groups of a monosubstituted alkene, providing conclusive evidence for the terminal position of the double bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: The Rationale Behind MS Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides two critical pieces of information: the molecular weight of the compound and, based on its fragmentation pattern, clues about its structure. For 1-tetradecene, we expect to see a clear molecular ion peak corresponding to its molecular weight, and a predictable fragmentation pattern characteristic of long-chain alkenes.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 1-tetradecene (~10-100 µg/mL) in a volatile organic solvent such as methanol or hexane.

-

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS). The high vacuum of the instrument causes the solvent and sample to vaporize.

-

Ionization (Electron Ionization - EI): In the ion source, the vaporized molecules are bombarded by a high-energy beam of electrons (typically 70 eV). This energetic collision knocks an electron out of the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of EI causes the molecular ion to be energetically unstable, leading it to break apart into smaller, charged fragments and neutral radicals. This fragmentation is not random and follows predictable chemical pathways.

-

Mass Analysis and Detection: The ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. The detector then records the abundance of each ion.

Workflow for EI-Mass Spectrometry

Caption: Workflow for obtaining an EI mass spectrum.

Data Interpretation and Assignment

The mass spectrum is a plot of relative ion abundance versus m/z.

-

Molecular Ion (M⁺•): The molecular formula of 1-tetradecene is C₁₄H₂₈, giving it a molecular weight of 196.37 g/mol . The mass spectrum will show a clear molecular ion peak at m/z = 196 .

-

Fragmentation Pattern: Long-chain alkenes undergo characteristic fragmentation. The most prevalent pathways are cleavages that form stable carbocations.

-

Allylic Cleavage: The most common fragmentation for alkenes is the cleavage of the bond allylic to the double bond (the C3-C4 bond in this case). This results in a resonance-stabilized allylic carbocation. For 1-tetradecene, this would produce a fragment with m/z = 41 ([C₃H₅]⁺), which is often a very prominent peak.

-

Alkyl Chain Fragmentation: The spectrum will also show a series of peaks separated by 14 mass units (-CH₂-), corresponding to the sequential loss of alkyl fragments (e.g., m/z = 181, 167, 153, etc.). These peaks typically decrease in intensity as the fragment size increases.

-

McLafferty Rearrangement: Alkenes with a γ-hydrogen can undergo a McLafferty rearrangement. This involves a six-membered ring transition state, leading to the cleavage of the bond between the α and β carbons. For 1-tetradecene, this would result in a characteristic fragment, though it may be less prominent than other fragments in long-chain alkenes.

-

The overall pattern of a clear molecular ion at m/z 196 and a series of hydrocarbon fragments dominated by allylic cleavage provides strong, corroborating evidence for the structure of 1-tetradecene.

Conclusion

The structural elucidation of 1-tetradecene is a clear example of the synergy between different spectroscopic techniques. ¹H and ¹³C NMR provide an unambiguous map of the C-H framework, confirming the terminal position of the double bond and the linear 14-carbon chain. IR spectroscopy offers a rapid and definitive confirmation of the key alkene functional group. Finally, mass spectrometry validates the molecular weight and provides structural confirmation through predictable fragmentation patterns. Together, these methods form a self-validating system, ensuring the identity and purity of this critical chemical intermediate for researchers and industry professionals.

References

- JoVE. (2024). Mass Spectrometry: Alkene Fragmentation.

- Chemiz. (2025). Mass Spectrometry of Alkenes.

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 14.4: Interpretting IR Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. 1-Tetradecene, 12-ethyl. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. 1-Tetradecene. NIST Chemistry WebBook. Retrieved from [Link]

- Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34.

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]

- JoVE. (2024). Mass Spectrometry: Cycloalkene Fragmentation.

-

Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

University of Colorado Boulder. IR Spectroscopy of Liquids. Retrieved from [Link]

-

Chad's Prep. Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

Study.com. 4.Describe the procedure for preparing a liquid sample for infrared examination. Retrieved from [Link]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Tetradecene (CAS 1120-36-1)

Abstract

1-Tetradecene, registered under CAS number 1120-36-1, is a linear alpha-olefin (LAO) of significant industrial and research importance.[1] As a C14 aliphatic hydrocarbon, its single terminal double bond imparts a reactivity that makes it a versatile precursor in a multitude of chemical syntheses.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, chemical reactivity, key applications in synthesis and material science, and essential safety and handling protocols. The content is structured to deliver not just data, but also the causal logic behind its utility, empowering researchers to leverage this fundamental building block to its full potential.

Core Physicochemical & Thermodynamic Properties

1-Tetradecene is a colorless, watery liquid at ambient temperature with a mild, characteristic hydrocarbon odor.[2][3] Its long fourteen-carbon chain dictates its physical behavior, rendering it non-polar and hydrophobic. This fundamental property profile governs its selection as a reagent and solvent in various applications.

Key Property Data

The essential physical and chemical properties of 1-Tetradecene are summarized in the table below for quick reference. These values are critical for experimental design, process modeling, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 1120-36-1 | [2][4] |

| Molecular Formula | C₁₄H₂₈ | [2][4] |

| Molecular Weight | 196.37 g/mol | [1][4] |

| Appearance | Colorless, clear liquid | [5][6] |

| Melting Point | -13 to -11 °C | [5][7] |

| Boiling Point | 251 °C (at 760 mmHg) | [5][7] |

| Density | 0.775 g/mL at 25 °C | [5][7] |

| Flash Point | 110-115 °C | [6][7][8] |

| Autoignition Temp. | 235 °C / 455 °F | [7][8] |

| Refractive Index (n²⁰/D) | 1.436 | [5][9] |

| Vapor Density | 6.8 (air = 1) | [7][9][10] |

| Vapor Pressure | 0.015 mmHg at 25 °C | [6] |

| LogP (octanol/water) | 7.08 | [3][6][9] |

Solubility Profile

The hydrophobic nature of the long alkyl chain is the dominant factor in 1-tetradecene's solubility.

-

Water Solubility : It is considered insoluble in water.[2][11][12]

-